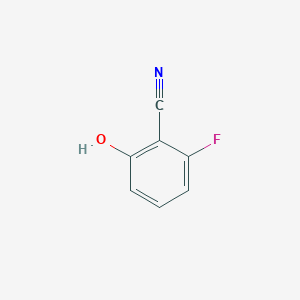

2-Fluoro-6-hydroxybenzonitrile

Overview

Description

Chemical Name: 2-Fluoro-6-hydroxybenzonitrile CAS Number: 140675-43-0 Molecular Formula: C₇H₄FNO Molecular Weight: 137.11 g/mol Physical Properties:

- Appearance: White to light yellow crystalline powder .

- Melting Point: 155.0–159.0°C .

- Purity: ≥98.0% (by GC and titration analysis) .

Suppliers: TCI America, VWR International, Alfa, and Sigma-Aldrich .

This compound is a fluorinated aromatic nitrile with a hydroxyl group in the ortho position relative to the nitrile moiety. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing fluorine and nitrile groups for reactivity modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydroxybenzonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 2-fluorobenzonitrile with a hydroxide ion. The reaction typically occurs under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 2-Fluoro-6-cyanophenol.

Reduction: 2-Fluoro-6-aminobenzonitrile.

Substitution: 2-Amino-6-hydroxybenzonitrile or 2-Thio-6-hydroxybenzonitrile.

Scientific Research Applications

2-Fluoro-6-hydroxybenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving fluorinated aromatic rings.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxybenzonitrile depends on its functional groups. The hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, making the compound susceptible to nucleophilic attack. The fluorine atom can influence the compound’s electronic properties, enhancing its stability and reactivity in certain reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Derivatives

(a) 2-Fluoro-6-phenoxybenzonitrile

- CAS : 175204-06-5

- Formula: C₁₃H₈FNO

- MW : 213.21 g/mol

- Purity : 95% (Thermo Scientific) .

- Key Feature: Phenoxy group replaces the hydroxyl, enhancing lipophilicity and steric bulk. Applications include polymer chemistry and ligand design .

(b) 2-Fluoro-6-(4-methylphenoxy)benzonitrile

- CAS : 175204-08-7

- Formula: C₁₄H₁₀FNO

- MW : 227.23 g/mol

- Properties: Methyl substitution on phenoxy improves thermal stability. Used in advanced material synthesis .

Methoxy and Nitro Derivatives

(a) 2-Fluoro-6-methoxybenzonitrile

- CAS : 94088-46-7

- Formula: C₈H₅FNO

- MW : 150.13 g/mol

- Supplier : TCI Chemicals .

- Comparison : Methoxy group increases electron density, altering reactivity compared to the hydroxyl analog. Suitable for Suzuki coupling reactions .

(b) 2-Fluoro-6-nitrobenzonitrile

- CAS : 143306-27-8

- Formula : C₇H₃FN₂O₂

- MW : 166.11 g/mol

- Application : Nitro group introduces strong electron-withdrawing effects, useful in explosives and dye intermediates .

Other Fluorinated Hydroxybenzonitriles

(a) 2-Fluoro-4-hydroxybenzonitrile

- CAS : 82380-18-5

- Formula: C₇H₄FNO

- MW : 137.11 g/mol (isomer of 2-Fluoro-6-hydroxybenzonitrile)

- Supplier : Alfa .

- Differentiation : Hydroxyl group at para position changes electronic and hydrogen-bonding properties .

(b) 4-Fluoro-2-hydroxybenzonitrile

- CAS: Not specified in evidence.

- Note: Positional isomerism affects acidity (pKa) and solubility, influencing drug bioavailability .

Comparative Data Table

Biological Activity

2-Fluoro-6-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, providing detailed insights into its mechanisms, relevant studies, and comparative analysis with similar compounds.

Molecular Formula: C7H4FNO

Molecular Weight: 139.11 g/mol

CAS Number: 19607223

IUPAC Name: this compound

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The presence of a hydroxyl group allows for hydrogen bonding, which can enhance the compound's binding affinity to enzymes and receptors involved in critical biochemical pathways.

- Enzyme Interactions: The compound may inhibit specific enzymes associated with cancer progression or microbial growth.

- Cell Signaling Modulation: It is believed to influence cell signaling pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research also highlights the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

Case Studies and Research Findings

-

Study on Antimicrobial Effects:

- A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzonitrile derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .

-

Anticancer Mechanism Investigation:

- Research conducted by Thapa Magar et al. explored the structure-activity relationship (SAR) of hydroxylated benzonitriles as topoisomerase II inhibitors. The study found that modifications at the 6-position significantly enhanced anticancer activity, positioning this compound as a promising candidate for further development .

-

Comparative Analysis with Similar Compounds:

- A comparison with structurally similar compounds such as 3-amino-2-fluoro-6-hydroxybenzonitrile revealed that positional isomerism plays a crucial role in biological activity. The unique arrangement of functional groups in this compound contributes to its distinct reactivity and interaction profiles .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition; apoptosis induction |

| 3-Amino-2-fluoro-6-hydroxybenzonitrile | Moderate | Yes | Enzyme inhibition; cell cycle arrest |

| 3-Bromo-2-fluoro-6-hydroxybenzonitrile | Low | Moderate | Interference with signaling pathways |

Q & A

Q. Basic: What are the standard synthetic routes for 2-Fluoro-6-hydroxybenzonitrile, and what key reaction conditions influence yield and purity?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

- Fluorination : Electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor®) under anhydrous conditions .

- Hydroxylation : Directed ortho-hydroxylation via hydroxyl group introduction, often using oxidizing agents like KMnO₄ in acidic media .

- Nitrile Formation : Cyanation via nucleophilic substitution (e.g., using CuCN) or Sandmeyer reaction from an amino precursor .

Critical Conditions :

- Temperature control during fluorination (0–25°C) minimizes side reactions.

- Solvent polarity (e.g., DMF for nitrile formation) enhances reaction efficiency .

Q. Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

- NMR : ¹⁹F NMR identifies fluorine chemical shifts (~-110 to -120 ppm for aromatic F). ¹H NMR resolves hydroxyl protons (~5–6 ppm, broad) and aromatic protons (J-coupling ~8–10 Hz) .

- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .

- HPLC-MS : Reversed-phase C18 columns with ESI-MS detect molecular ion [M+H]⁺ at m/z 138.1 (C₇H₄FNO) .

Q. Advanced: What strategies are effective for regioselective functionalization of this compound in cross-coupling reactions?

Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/K₂CO₃. The fluorine atom directs coupling to the para position relative to the nitrile group .

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes amination at the meta position (relative to hydroxyl), requiring anhydrous toluene at 110°C .

Note : Steric hindrance from the hydroxyl group may necessitate bulky ligands (e.g., t-BuBrettPhos) to enhance selectivity .

Q. Advanced: How do the positions of fluorine and hydroxyl groups affect the compound’s reactivity and interactions in biological systems?

Answer:

- Electronic Effects : The electron-withdrawing fluorine increases the acidity of the hydroxyl group (pKa ~8–9), enhancing hydrogen-bonding potential with biological targets .

- Steric Effects : Ortho-substitution of fluorine and hydroxyl groups creates a planar structure, favoring π-π stacking in enzyme active sites (e.g., kinase inhibitors) .

- Comparative Studies : Analogues like 3-Fluoro-6-hydroxy-2-methylbenzonitrile show reduced bioactivity due to methyl group steric interference .

Q. Basic: What are the common derivatives of this compound, and how are they synthesized?

Answer:

- Oxidation : Using KMnO₄/H₂SO₄ yields 2-fluoro-6-hydroxybenzaldehyde (reflux, 12h) .

- Reduction : LiAlH₄ in anhydrous ether reduces the nitrile to 2-fluoro-6-hydroxybenzylamine .

- Substitution : Sodium azide in DMF replaces the hydroxyl group with azide (SNAr mechanism, 80°C) .

Q. Advanced: What analytical approaches resolve contradictions in reported reaction outcomes for substitutions on this compound?

Answer:

- HPLC-PDA : Quantifies regioselectivity in substitution products (e.g., para vs. meta nitro derivatives) .

- Kinetic Studies : Variable-temperature ¹⁹F NMR monitors reaction progress to identify intermediates causing divergent pathways .

- DFT Calculations : Predicts activation barriers for competing pathways (e.g., nitrile vs. hydroxyl group reactivity) .

Q. Advanced: How can computational modeling optimize the design of this compound-based probes for enzyme inhibition?

Answer:

- Docking Simulations (AutoDock Vina) : Screen binding poses in target enzymes (e.g., cytochrome P450) to prioritize derivatives with optimal hydrogen-bonding and steric fit .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict inhibitory potency .

Properties

IUPAC Name |

2-fluoro-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBHNFDMNFHZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382515 | |

| Record name | 2-fluoro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140675-43-0 | |

| Record name | 2-Cyano-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140675-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.